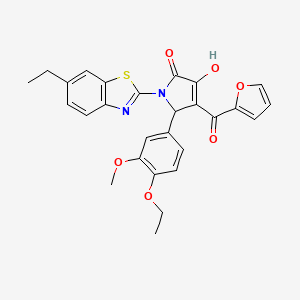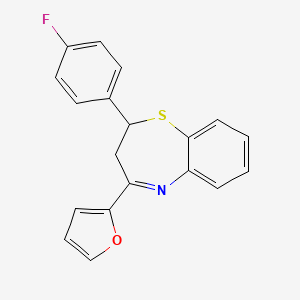![molecular formula C26H19ClF3N3O2 B12157659 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s chemical structure consists of a pyrimidine core with an indole moiety and a phenolic group.
- It is a hybrid molecule, combining features from both pyrimidines and indoles.
- The presence of the indole nucleus makes it an interesting pharmacophore with potential biological activities .
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its structural elements, one could explore synthetic strategies involving pyrimidine and indole precursors.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but these details remain proprietary.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidation of the phenolic group could yield quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group (if present) could lead to an amino group.
Substitution: Substitution reactions at the phenolic hydroxyl or other positions.
- Common reagents and conditions would depend on the specific reaction type, but general reagents like strong acids, bases, and catalysts may be involved.
- Major products would vary based on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as a drug candidate due to its hybrid structure.
Anticancer Research: Explore its effects on cancer cell lines.
Antioxidant Properties: Assess its ability to scavenge free radicals.
Biological Studies: Investigate its interactions with cellular receptors.
Industrial Applications: Consider its use in materials science or as a chemical intermediate.
Wirkmechanismus
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without specific names or structures of similar compounds, I cannot provide a direct comparison.
- exploring related indole-pyrimidine hybrids or phenolic compounds could highlight its uniqueness.
Eigenschaften
Molekularformel |
C26H19ClF3N3O2 |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H19ClF3N3O2/c1-2-15-3-5-16(6-4-15)14-35-19-11-12-20(21(34)13-19)23-22(17-7-9-18(27)10-8-17)24(26(28,29)30)33-25(31)32-23/h2-13,34H,1,14H2,(H2,31,32,33) |
InChI-Schlüssel |
NEGBDAPYKOFWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12157581.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B12157588.png)
![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)

![4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12157617.png)
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12157621.png)
![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12157627.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157654.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12157664.png)
![9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157668.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12157669.png)
